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Compound of Interest

Compound Name: Triacetylphloroglucinol

Cat. No.: B017671 Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and spectroscopic characterization of Triacetylphloroglucinol, tailored for

researchers, scientists, and professionals in drug development.

Chemical Identity and Properties
Triacetylphloroglucinol, also known as 2,4,6-Triacetylphloroglucinol, is an aromatic ketone

and a derivative of phloroglucinol.[1] It is characterized by a benzene ring substituted with three

hydroxyl groups and three acetyl groups. This C3-symmetric molecule serves as a versatile

bridging ligand in the synthesis of various coordination complexes and has been used in the

development of anthelmintics.[2][3]

Structural and Physical Data
The fundamental chemical and physical properties of Triacetylphloroglucinol are summarized

in the table below for easy reference and comparison.
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Property Value Source

IUPAC Name
1-(3,5-diacetyl-2,4,6-

trihydroxyphenyl)ethanone
PubChem[1]

Synonyms

2,4,6-Triacetylphloroglucinol,

1,1',1''-(2,4,6-

Trihydroxybenzene-1,3,5-

triyl)triethanone

PubChem[1]

CAS Number 2161-87-7 PubChem[1]

Molecular Formula C₁₂H₁₂O₆ PubChem[1]

Molecular Weight 252.22 g/mol PubChem[1]

Appearance
White crystalline solid, Beige

Needles

Guidechem[4],

ChemicalBook[3]

Melting Point 145-147 °C ChemicalBook[3]

SMILES
CC(=O)C1=C(O)C(C(C)=O)=C

(O)C(C(C)=O)=C1O

PubChem[1],

MedchemExpress.com[2]

Solubility

Slightly soluble in Chloroform

and Methanol. Soluble in DMF

and DMSO with heating.

ChemicalBook[3],

MedchemExpress.com[5]

Molecular Structure Visualization
The chemical structure of Triacetylphloroglucinol consists of a central phloroglucinol core (a

benzene ring with three hydroxyl groups at positions 1, 3, and 5) with three acetyl groups

attached to the ring at positions 2, 4, and 6.

Caption: Chemical structure of Triacetylphloroglucinol.

Experimental Protocols
Synthesis of Triacetylphloroglucinol
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Triacetylphloroglucinol is commonly synthesized via a Friedel-Crafts acylation of

phloroglucinol.[3] Several methods exist, with variations in catalysts and reaction conditions.

Protocol: Friedel-Crafts Acylation using Acetic Anhydride and Methanesulfonic Acid[6]

This protocol describes a green and efficient one-pot synthesis method.

Materials:

Phloroglucinol

Acetic anhydride

Methanesulfonic acid (catalyst)

Ethyl acetate (for extraction)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Round-bottom flask

Magnetic stirrer and hotplate

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, combine phloroglucinol and acetic anhydride.

Add a catalytic amount of methanesulfonic acid to the mixture.

Heat the reaction mixture to 80°C with continuous stirring for approximately 45 minutes.[6]

Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature.

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield the crude product.

The crude Triacetylphloroglucinol can be further purified by recrystallization from an

appropriate solvent system (e.g., ethanol/water).

Spectroscopic Characterization
Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for confirming the presence of key functional groups in

the Triacetylphloroglucinol molecule.

Expected Characteristic IR Absorptions:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl

(-OH) groups. The broadness is due to hydrogen bonding.

C-H Stretching (Aromatic): Weak to medium bands typically appearing just above 3000 cm⁻¹

(e.g., 3000-3100 cm⁻¹).[7]

C-H Stretching (Aliphatic): Medium to strong bands appearing just below 3000 cm⁻¹ (e.g.,

2850-3000 cm⁻¹) from the methyl groups of the acetyl moieties.[7]

C=O Stretching (Ketone): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹.

The position of this band can be influenced by conjugation and hydrogen bonding.

C=C Stretching (Aromatic): Medium to weak absorption bands in the 1450-1600 cm⁻¹ region.
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C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the phenolic C-O

bonds.

General Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background

spectrum.

Place a small amount of the solid Triacetylphloroglucinol sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise

ratio.

Clean the crystal and anvil thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure and

confirming the purity of the synthesized compound.

Expected ¹H NMR Signals (in a suitable deuterated solvent like DMSO-d₆ or CDCl₃):

Hydroxyl Protons (-OH): A broad singlet in the downfield region. The chemical shift is highly

dependent on solvent and concentration.

Methyl Protons (-CH₃): A sharp singlet integrating to 9 protons (due to the three equivalent

acetyl groups) in the upfield region, typically around 2.0-2.7 ppm.

Expected ¹³C NMR Signals:

Carbonyl Carbons (C=O): A signal in the highly downfield region, typically >190 ppm.

Aromatic Carbons (C-O): Signals corresponding to the aromatic carbons attached to the

hydroxyl groups.
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Aromatic Carbons (C-C=O): Signals for the aromatic carbons bonded to the acetyl groups.

Methyl Carbons (-CH₃): A signal in the upfield region, typically around 20-30 ppm.

Conclusion
Triacetylphloroglucinol is a well-characterized compound with a symmetric structure that

lends itself to various applications in synthesis and materials science. The protocols and data

presented in this guide provide a solid foundation for its synthesis, identification, and utilization

in a research setting. The straightforward synthesis and distinct spectroscopic features make it

an accessible molecule for a wide range of scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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